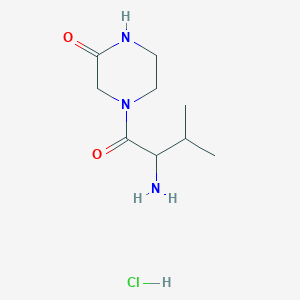![molecular formula C11H11F3N2O B1527242 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270700-85-0](/img/structure/B1527242.png)
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Übersicht
Beschreibung
“3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H11F3N2O . It has a molecular weight of 244.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3N2O/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15)10(16)17/h1-4,8H,5-6,15H2 . This indicates that the compound contains a pyrrolidin-2-one ring substituted with an amino group and a 2-(trifluoromethyl)phenyl group.Physical And Chemical Properties Analysis
The compound has a boiling point of 390.2±42.0 °C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
The chemical reactivity of compounds similar to 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has been explored in various synthesis processes. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones resulted in the formation of γ-1H-pyrrolo[3,2-b]pyridines, highlighting the influence of trifluoromethyl groups on electrophilicity and subsequent reaction pathways (De Rosa et al., 2015). This study demonstrates the potential of using similar compounds in regioselective synthesis, leveraging the unique electronic properties imparted by the trifluoromethyl group.
Organocatalytic Reactions
In another study, a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine and trifluoroacetic acid catalyzed the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing high regio- and enantioselectivity (Chowdhury & Ghosh, 2009). This example illustrates the utility of pyrrolidine derivatives in organocatalysis, particularly in reactions requiring precise control over the stereochemistry of the products.
Radical Chemistry
A series of (amino)(carboxy) radicals with varying electron-withdrawing properties, including those similar to this compound, were synthesized, showcasing the stability and reactivity of such radicals in the presence of air (Mahoney et al., 2015). This research highlights the potential applications of such compounds in radical chemistry, offering insights into the design of stable radical species for various synthetic applications.
Material Science
Compounds with a pyrrolidine core have been employed in the synthesis of polyimides, demonstrating excellent thermal stability, solubility, and mechanical properties (Yan et al., 2011). This suggests that derivatives of this compound could find applications in the development of new polymeric materials with desirable physical and chemical properties.
Eigenschaften
IUPAC Name |
3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15)10(16)17/h1-4,8H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGEZKVCWWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





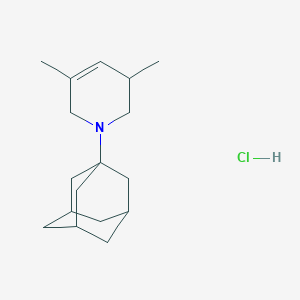
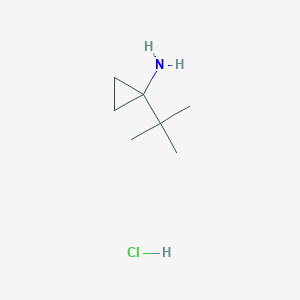
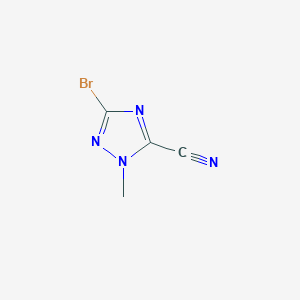


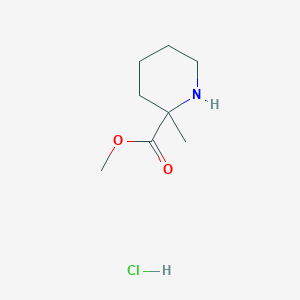

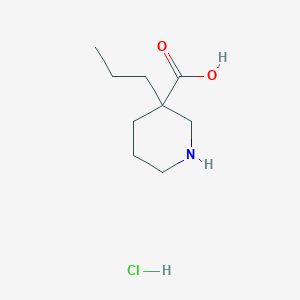
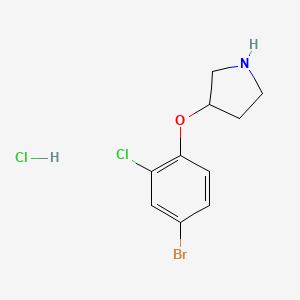
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
